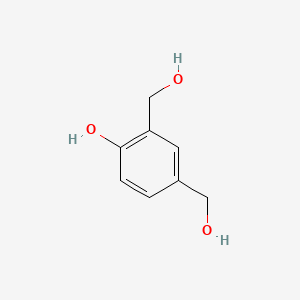

2,4-Dimethylol phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPGWDUYWPMYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183604 | |

| Record name | 2,4-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-60-2 | |

| Record name | 4-Hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylol phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-4,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLOLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2V6A19T77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Phenolic Methylol Derivatives in Organic Chemistry Research

Phenolic methylol derivatives, a class of compounds characterized by a phenol (B47542) ring substituted with one or more hydroxymethyl (-CH2OH) groups, are of considerable importance in organic chemistry and materials science. ontosight.aiontosight.ai These derivatives serve as crucial intermediates in the synthesis of a wide array of chemical products, including plastics, dyes, and pharmaceuticals. ontosight.aiontosight.ai The reactivity of the hydroxyl and methylol groups allows for a variety of chemical transformations, making them versatile building blocks. The introduction of methylol groups to the phenol ring enhances its reactivity, particularly in polymerization reactions. orientjchem.org This reactivity is fundamental to the production of phenolic resins, a major class of thermosetting polymers. orientjchem.orgasianpubs.org

The position and number of methylol groups on the phenolic ring significantly influence the properties and applications of the resulting materials. For instance, the presence of methylol groups at the ortho and para positions to the hydroxyl group facilitates the formation of highly cross-linked polymer networks, which are essential for creating materials with high thermal stability and mechanical strength. researchgate.net Research in this area focuses on controlling the synthesis of specific isomers, such as 2,4-dimethylol phenol, to tailor the properties of the final polymeric products for specific applications. researchgate.net

Historical Development and Evolution of Research on 2,4 Dimethylol Phenol

The study of phenolic methylol derivatives dates back to the early 20th century with Leo H. Baekeland's pioneering work on phenol-formaldehyde resins, which laid the foundation for the modern plastics industry. niir.org His research demonstrated that the reaction between phenol (B47542) and formaldehyde (B43269) under basic conditions leads to the formation of methylolphenols, which then polymerize to form a rigid, durable material known as Bakelite. niir.org

Initially, the focus was on the bulk synthesis of these resins without a detailed understanding of the individual intermediate compounds. Over time, advancements in analytical techniques, such as chromatography and spectroscopy, enabled chemists to isolate and characterize the various methylolphenol isomers formed during the initial stages of the phenol-formaldehyde reaction. nih.gov This led to a more refined understanding of the reaction mechanisms and the role of specific intermediates like 2,4-dimethylol phenol.

Research in the mid to late 20th century concentrated on optimizing the synthesis of phenolic resins by controlling reaction parameters like temperature, pH, and the molar ratio of reactants to influence the distribution of methylol phenol isomers. orientjchem.org It was discovered that under alkaline conditions with an excess of formaldehyde, the formation of this compound and 2,6-dimethylol phenol is favored. asianpubs.orgcore.ac.uk These isomers are key precursors in the production of resol-type phenolic resins. asianpubs.org

Current Research Landscape and Emerging Trends Pertaining to 2,4 Dimethylol Phenol

Current research on 2,4-dimethylol phenol (B47542) is driven by the demand for high-performance materials with tailored properties for advanced applications. A significant area of investigation is the use of 2,4-dimethylol phenol in the synthesis of specialized phenolic resins for composites, adhesives, and coatings. asianpubs.orgontosight.ai Researchers are exploring how the controlled incorporation of this compound and other methylol phenols into the polymer structure affects the final properties, such as thermal stability, flame retardancy, and mechanical strength. mdpi.com

Another emerging trend is the development of more sustainable and environmentally friendly methods for synthesizing and using phenolic resins. This includes the use of bio-based phenols and aldehydes to reduce reliance on petrochemical feedstocks. researchgate.net In this context, understanding the reaction of this compound derived from these renewable sources is crucial for developing green composite materials.

Furthermore, there is growing interest in the application of this compound in other areas of chemical synthesis beyond traditional phenolic resins. Its reactive nature makes it a valuable intermediate for producing a variety of fine chemicals and specialty polymers. The ongoing exploration of its reactivity and potential applications continues to make this compound a subject of active research in both academic and industrial settings.

Detailed Research Findings

Recent studies have focused on the precise synthesis and characterization of phenolic resins derived from specific methylol phenol isomers. For example, research has demonstrated that the reaction of phenol and formaldehyde (B43269) under alkaline catalysis can be controlled to yield a high proportion of this compound. asianpubs.org The resulting resol resins exhibit properties that are directly related to the initial distribution of methylol phenol isomers.

The table below summarizes key data related to the synthesis and properties of phenolic resins involving this compound.

| Property | Value/Observation |

| IUPAC Name | 2,4-bis(hydroxymethyl)phenol |

| Molecular Formula | C8H10O3 |

| Synthesis Condition | Alkaline catalysis (e.g., NaOH) with excess formaldehyde. asianpubs.orgcore.ac.uk |

| Role in Polymerization | Key intermediate in the formation of resol phenolic resins. asianpubs.org |

| Reactivity | The two methylol groups and the phenolic hydroxyl group provide multiple sites for cross-linking. |

| Impact on Resin Properties | Contributes to the formation of a highly cross-linked network, enhancing thermal stability and mechanical strength. researchgate.net |

An in-depth exploration of the synthetic routes toward this compound reveals a landscape dominated by the classic condensation reaction between phenol and formaldehyde. The methodologies to produce this and related hydroxymethylated phenols are governed by precise control over reaction pathways and conditions, which dictate the selectivity and yield of the desired products.

Role in Polymer and Resin Chemistry

Precursor Chemistry in Phenol-Formaldehyde (PF) Resins

The initial stages of PF resin formation involve the reaction of phenol (B47542) with formaldehyde (B43269), leading to a variety of hydroxymethylated phenols, with 2,4-Dimethylol phenol being a prominent product under certain conditions. The distribution and reactivity of these precursors are crucial in defining the final properties of the resin.

Formation of Resol Resins

Resol resins are produced under alkaline conditions with a molar excess of formaldehyde to phenol. In this environment, the phenolic ring is activated, and formaldehyde adds to the ortho and para positions to form methylol groups. The formation of this compound is a key step in this process. The reaction is catalyzed by bases such as sodium hydroxide (NaOH), which facilitate the generation of the phenoxide ion, the reactive species in the hydroxymethylation of phenol.

The synthesis of resol resins typically involves heating a mixture of phenol and aqueous formaldehyde with a catalyst. For instance, a common laboratory-scale synthesis involves heating the reactants to around 45°C before the addition of a 10% sodium hydroxide solution. nih.gov The reaction proceeds through the formation of mono-, di-, and tri-methylol phenols. The relative amounts of these intermediates, including this compound, are influenced by the formaldehyde-to-phenol (F/P) molar ratio. An increase in the F/P ratio generally leads to a higher degree of methylolation. kpi.ua

Intermediates in Resole Resin Polymerization

This compound, along with other methylol phenols, serves as a crucial intermediate in the subsequent polymerization of resol resins. These intermediates can undergo self-condensation reactions or react with other phenolic species. The condensation reactions involve the reaction of a methylol group with an active site on another phenolic ring or the reaction between two methylol groups. These reactions lead to the formation of methylene (B1212753) bridges (-CH2-) and dibenzyl ether bridges (-CH2-O-CH2-) between the phenolic units, respectively, with the concurrent elimination of water.

The reactivity of the different methylol phenols varies. For instance, the introduction of a methylol group at the ortho position can enhance the reactivity of the remaining active nuclear positions. researchgate.net 2,6-Dimethylolphenol has been reported to be a highly reactive molecule within the system. researchgate.net The self-condensation of this compound has been found to follow a reaction order of 1.1, which remains constant regardless of the alkali-to-dimethylol phenol molar ratio. researchgate.net

Molecular Weight Distribution of Oligomers in Resins

The molecular weight distribution of the oligomers in resol resins is a critical factor that influences the processing characteristics and final properties of the cured material. This distribution is directly related to the degree of condensation of the resin solution. As the condensation reactions progress, the amount of methylol groups and free reactive sites on the phenolic species decreases, while the number of methylene bridges increases. researchgate.net

Crosslinking and Curing Behavior of Polymer Systems

The transition from a liquid or fusible solid resin to a hard, infusible, and insoluble thermoset material is achieved through the process of curing, which involves extensive crosslinking. The presence and reactivity of this compound are central to this transformation in resol resins.

Thermochemical Curing Properties of this compound

The curing of resol resins, which are rich in methylol phenols like this compound, is a thermally activated process. Differential Scanning Calorimetry (DSC) is a common technique used to study the thermochemical properties of this curing reaction. DSC thermograms of resol resins typically show an exothermic peak corresponding to the crosslinking reactions. nih.gov

The activation energy (Ea) for the thermal curing of resol resins can be determined from DSC data. Studies have shown that the activation energy for the curing process is influenced by the F/P molar ratio of the resin. Resins with a higher F/P molar ratio tend to have a lower activation energy, indicating that less heat is required to initiate and sustain the curing reaction. nih.gov For example, in one study, the activation energy for the curing of a resol resin was investigated at different F/P ratios, although specific values for a system containing solely this compound were not provided. nih.gov

Thermogravimetric analysis (TGA) is another technique used to investigate the thermal stability and degradation of cured phenolic resins. The degradation of cured resins typically occurs in multiple stages, with significant weight loss occurring at elevated temperatures due to the breakdown of the crosslinked network. researchgate.net

Effect of Catalysts and Additives on Curing Kinetics

The kinetics of the curing process of resol resins can be significantly influenced by the presence of catalysts and additives. While resol resins can cure with the application of heat alone, the rate and temperature of curing can be modified to suit specific applications.

The type of catalyst used in the synthesis of the resol resin can affect the subsequent curing behavior. For instance, the use of different alkaline catalysts such as NaOH, LiOH, and Ba(OH)2 can modify the reaction mechanisms during resin formation, which in turn can influence the structure and reactivity of the resulting methylol phenols, including this compound. researchgate.net

Acid catalysts are often used to accelerate the curing of resol resins. The addition of acids can lower the curing temperature and reduce the curing time. The effectiveness of different acid catalysts can vary. For example, latent acid catalysts, which become active at elevated temperatures, can be used to provide a longer pot life at room temperature while still allowing for rapid curing at higher temperatures.

Additives can also play a role in the curing kinetics. For instance, the introduction of certain modifiers can either accelerate or decelerate the curing process. In some epoxy-anhydride systems, which share some similarities with phenolic resin curing in terms of crosslinking reactions, the addition of glycerol has been shown to accelerate the curing process, while zinc acetylacetonate can slow it down. mdpi.com While direct studies on the effect of such additives on the curing of pure this compound are limited, these findings suggest that similar effects could be observed in phenolic resin systems.

Mechanisms of Crosslinking in Thermosetting Resins

This compound is a key intermediate in the formation of resol-type phenolic resins, which are classic examples of thermosetting polymers. The crosslinking process, which converts a soluble and fusible prepolymer into an infusible and insoluble three-dimensional network, is driven by the condensation of its methylol (-CH₂OH) groups. iupac.org

The primary mechanism involves the reaction between two methylol groups on adjacent phenolic units, which condense to form a stable methylene bridge (-CH₂-) and a molecule of water. kpi.ua A secondary condensation reaction can also occur between a methylol group and a reactive, unoccupied ortho or para position on another phenol ring, also yielding a methylene bridge. kpi.ua While the formation of ether bridges (-CH₂-O-CH₂-) through the condensation of two methylol groups is possible, research suggests that the concentration of these ether linkages is often negligible compared to the more dominant methylene bridges. kpi.ua This polycondensation reaction continues as the resin is heated, leading to a highly crosslinked, rigid, and thermally stable network structure characteristic of cured phenolic resins. iupac.org

Dynamic Crosslinking in Polymer Blends

Beyond traditional thermosets, dimethylol phenolic resins are employed in the dynamic vulcanization of polymer blends. This process involves crosslinking a rubbery component while it is being melt-mixed with a thermoplastic polymer. A notable example is the dynamic crosslinking of ethylene-propylene-diene monomer (EPDM) rubber within a polypropylene (PP) matrix using a dimethylol phenolic resin as the curative. researchgate.netresearchgate.net

During this in-situ curing process, the phenolic resin selectively crosslinks the EPDM rubber phase. researchgate.net This results in a morphology where fine particles of crosslinked EPDM rubber are uniformly dispersed throughout the continuous PP thermoplastic matrix. researchgate.net This technique improves the mechanical properties of the blend, combining the flexibility and elasticity of the crosslinked rubber with the processability of the thermoplastic. researchgate.net

Co-Condensation Reactions in Composite Resin Systems

This compound and related methylolphenols can react with other monomers to form co-condensed composite resins, expanding their application range and modifying their final properties.

Co-condensation with Urea-Formaldehyde Monomers

In the synthesis of Phenol-Urea-Formaldehyde (PUF) resins, methylolphenols participate in co-condensation reactions with urea and its methylol derivatives. The goal is to create a copolymer that combines the superior water resistance and strength of phenolic resins with the lower cost and faster curing time of urea-formaldehyde (UF) resins. researchgate.net The reaction mechanism involves the formation of methylene linkages between the phenolic rings and the nitrogen atoms of the urea units. mdpi.com

However, the formation of a true co-condensed polymer is complex and depends heavily on reaction conditions such as pH. google.com Under certain conditions, particularly alkaline environments, the self-condensation reactions of the phenolic monomers and the UF monomers can be dominant over the co-condensation reactions. researchgate.net Achieving a significant degree of co-condensation is critical for creating a homogenous resin with improved, synergistic properties rather than a simple blend of two separate resin types. scispace.com

| Parameter | Condition | Purpose | Reference |

| Initial pH | 6.0 - 8.0 | Promote initial methylolation of phenol and urea | google.com |

| Reaction Temperature | 75 - 100°C | Facilitate methylolation and early condensation | google.com |

| Co-condensation pH | 3.0 - 5.5 | Acidic conditions to drive co-condensation reactions | google.com |

| Final pH | 7.5 - 12.0 | Stabilize the final resin product | google.com |

Interactions with Lignin (B12514952) in Bio-based Resins

Lignin, an abundant natural polymer rich in phenolic structures, is a prime candidate for partially replacing petroleum-derived phenol in the synthesis of phenolic resins. researchgate.net In the creation of Lignin-Phenol-Formaldehyde (LPF) resins, lignin is incorporated into the reaction mixture with phenol and formaldehyde. The phenolic hydroxyl groups within the lignin structure can react with formaldehyde to form methylol groups, similar to phenol itself. These activated sites on the lignin macromolecule can then co-condense with this compound and other methylolated phenols.

The incorporation of lignin is influenced by several factors. Lignin has a lower number of reactive sites compared to phenol and presents greater steric hindrance due to its large, complex structure, which can negatively affect the polycondensation reaction. mdpi.com As a result, increasing the substitution of phenol with lignin can lead to changes in the resin's properties, sometimes resulting in lower thermal stability. nih.gov Chemical modifications of lignin, such as demethylation to increase the number of reactive phenolic hydroxyl groups, can enhance its reactivity and improve its integration into the final resin network. mdpi.com Research has shown that bio-based resins with up to 75 wt% phenol substitution by bio-oil derived from biomass can be successfully synthesized. lakeheadu.ca

Structural Modifications and Network Formation in Polymeric Materials

The concentration and reactivity of this compound directly influence the final architecture and properties of the resulting polymer networks.

Influence on Network Density and Morphology

The crosslink density of a cured phenolic resin is a critical parameter that dictates its mechanical strength, thermal stability, and chemical resistance. This density is directly related to the concentration of methylene bridges formed during curing. The molar ratio of formaldehyde to phenol (F/P) used in the initial synthesis is a key factor, as it determines the average number of methylol groups per phenol ring, including the formation of this compound. Studies have shown that the highest crosslinking density is achieved at an F/P molar ratio between 1.3 and 1.4, which corresponds to the maximum concentration of methylene bridges in the cured resin. kpi.ua

| Property | Influencing Factor | Effect | Reference |

| Crosslink Density | Formaldehyde/Phenol (F/P) Molar Ratio | Maximum density achieved at F/P ratio of 1.3-1.4 | kpi.ua |

| Network Strength | Crosslinker Concentration | Increased concentration shortens gelation time and increases gel strength | nih.gov |

| Blend Morphology | Dynamic Crosslinking | Creates a fine, stable dispersion of crosslinked rubber particles in a thermoplastic matrix | researchgate.netresearchgate.net |

Development of Phenolic Resins with Tuned PropertiesThe ability to control the structure and properties of phenolic resins is critical for tailoring them to specific high-performance applications. The choice of phenolic monomers, such as this compound, and the control over reaction conditions allow for the precise tuning of the final polymer's characteristics.

The functionality of the initial methylol phenol mixture—that is, the average number of methylol groups per phenol ring—is a primary determinant of the final cross-linking density. researchgate.net A higher concentration of di- and tri-methylol phenols leads to a more densely cross-linked network upon curing. This, in turn, enhances properties like thermal stability and mechanical strength.

Research Findings on Property Tuning:

Researchers have investigated how modifying the synthesis conditions and composition of phenolic resins can tune their properties. For instance, the molar ratio of formaldehyde to phenol (F/P) directly impacts the degree of methylolation and, consequently, the resin's final properties.

Thermal Stability: A higher cross-linking density generally improves the thermal stability of the cured resin. Thermogravimetric analysis (TGA) is often used to evaluate this property. Studies have shown that resins synthesized with higher F/P ratios, which favor the formation of species like this compound, exhibit higher decomposition temperatures and greater char yield at elevated temperatures. dntb.gov.uaresearchgate.net This is because more energy is required to break the denser network of chemical bonds.

Mechanical Properties: The mechanical strength of a phenolic composite is also tied to the cross-linking density. A well-controlled synthesis that maximizes the formation of multi-functional methylol phenols can lead to resins with a higher tensile modulus and strength. researchgate.net However, a very high cross-linking density can also lead to increased brittleness. google.com Therefore, a balance must be struck, often by modifying the resin with other compounds to improve flexibility without significantly compromising thermal or mechanical performance.

Interactive Data Table: Effect of Formaldehyde/Phenol (F/P) Molar Ratio on Resin Properties (Illustrative Data based on Research Principles)

The following table illustrates the expected trend in resin properties as the F/P molar ratio is increased, leading to a higher concentration of dimethylol and trimethylol phenols.

| F/P Molar Ratio | Relative Abundance of this compound | Expected Cross-linking Density | Expected Thermal Stability (TGA Decomposition Temp.) | Expected Mechanical Strength |

| < 1 (Novolac) | Very Low | Low (requires curing agent) | Moderate | Moderate |

| 1.2 | Moderate | Moderate | High | High |

| 1.8 | High | High | Very High | Very High (Potentially Brittle) |

| 2.5 | Very High | Very High | Excellent | High (Brittle) |

This ability to tune properties by controlling the monomer composition and reaction parameters makes phenolic resins highly versatile materials, suitable for a wide range of demanding applications, from automotive components to aerospace composites. jfe-steel.co.jp

Advanced Structural Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-Dimethylol phenol (B47542) and the resins derived from it. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), enabling the precise identification of molecular structures.

Elucidation of Reaction Products and Oligomer Structures by ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR are fundamental tools for identifying the products of phenol-formaldehyde reactions and characterizing the resulting oligomeric structures. In the ¹H NMR spectrum of 2,4-Dimethylol phenol, distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the two hydroxymethyl (-CH₂OH) groups can be observed. The integration of these signals provides a ratio of the different types of protons, confirming the structure. docbrown.inforesearchgate.net

¹³C NMR spectroscopy provides even more detailed structural information by identifying each unique carbon atom in the molecule. docbrown.info For this compound, separate resonances are observed for the carbon atoms of the aromatic ring, with the carbons bearing the hydroxyl and hydroxymethyl substituents showing characteristic chemical shifts. When this compound undergoes polymerization, new signals appear in the NMR spectra corresponding to the formation of methylene (B1212753) (-CH₂-) and dibenzyl ether (-CH₂-O-CH₂-) bridges connecting the phenolic units. dtic.milsemanticscholar.org The chemical shifts of the methylene bridge carbons can differentiate between ortho-ortho and ortho-para linkages, providing insight into the polymer's microstructure. dtic.mil

Table 1: Representative ¹³C NMR Chemical Shifts for Phenol-Formaldehyde Resin Moieties

| Structural Unit | Carbon Type | Chemical Shift Range (ppm) |

|---|---|---|

| Phenolic Ring | C-OH | 150 - 157 |

| Unsubstituted C | 115 - 130 | |

| Hydroxymethyl Group | -CH₂OH | 60 - 65 |

| Methylene Bridge | ortho-ortho | ~30 |

| ortho-para | ~35 | |

| para-para | ~40 |

Note: Chemical shifts are approximate and can vary based on solvent and specific oligomer structure.

Two-Dimensional NMR for Complex System Analysis

As oligomerization progresses, the one-dimensional NMR spectra of phenol-formaldehyde resins become increasingly complex due to overlapping signals from numerous different structural units. Two-dimensional (2D) NMR techniques are employed to overcome this challenge by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. semanticscholar.org

Techniques such as Correlation Spectroscopy (COSY) are used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). These methods allow for the unambiguous assignment of signals and the definitive identification of complex oligomeric structures and linkage types within the resin. semanticscholar.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of compounds and for analyzing the composition of complex mixtures like phenolic resins.

MALDI-TOF MS for Molecular Weight Distribution Analysis of Resins

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of synthetic polymers, including phenol-formaldehyde resins. semanticscholar.orgsigmaaldrich.com This method allows for the accurate determination of the absolute molecular weights of individual oligomers in a distribution.

In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the matrix and polymer molecules. The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. Lighter ions travel faster and arrive first, allowing for the separation of oligomers based on their mass. The resulting spectrum shows a series of peaks, each corresponding to a specific oligomer, differing by the mass of the repeating monomer unit. From this data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resin can be calculated, which are critical for correlating the resin's structure with its physical properties. sigmaaldrich.com

Table 2: Example Molecular Weight Data from MALDI-TOF MS of a Phenolic Resin

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | 950 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 1350 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 1.42 | Polydispersity Index |

GC-MS for Volatile Product and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture. mdpi.com

In the context of this compound synthesis and resin production, GC-MS is used to identify unreacted starting materials (e.g., phenol), residual solvents, and low-molecular-weight intermediates or side-products. mdpi.com The sample is injected into the GC, where its components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification of the compound. mdpi.comresearchgate.net This technique is crucial for quality control and for understanding the formation of byproducts during the reaction.

Chromatographic Methods for Component Separation and Analysis

Chromatography is indispensable for separating the complex mixtures generated during the synthesis and polymerization of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the composition of reaction mixtures containing this compound. Reverse-phase (RP) HPLC methods are particularly effective for this purpose. sielc.com A typical RP-HPLC setup utilizes a nonpolar stationary phase, such as a Newcrom R1 column, and a polar mobile phase.

For the analysis of this compound, a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid can be employed. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.com This technique allows for the quantitative determination of reactants, intermediates like this compound, and other related phenolic compounds in a given sample.

Table 1: HPLC Method Parameters for this compound Analysis This table is interactive. Click on the headers to sort.

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 or similar reverse-phase column | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Applications | Reaction mixture analysis, Impurity isolation, Pharmacokinetics | sielc.com |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. The method separates molecules based on their hydrodynamic volume in solution.

GPC systems for phenolic polymers often use columns packed with highly cross-linked styrene-divinylbenzene (SDVB) beads (e.g., Phenogel columns), which are compatible with a wide range of organic solvents like toluene, THF, and methylene chloride. phenomenex.comphenomenex.com These columns offer high resolution and are stable up to 140°C, which is advantageous for analyzing polymers that require elevated temperatures for dissolution or to reduce solvent viscosity. phenomenex.com For polymers soluble in more polar solvents, such as methylol cellulose (B213188) derivatives, dimethyl sulfoxide (B87167) (DMSO) has been successfully used as the mobile phase with µ-Styragel columns. researchgate.net This demonstrates the versatility of GPC in adapting to different polymer and solvent systems relevant to this compound-based resins. researchgate.net

Thermal Analysis Techniques

Thermal analysis is critical for understanding the behavior of this compound-based resins at elevated temperatures, particularly their curing process and thermal stability.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the curing (crosslinking) of thermosetting resins formed from this compound. DSC measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com The underlying principle in cure analysis is that the rate of heat generated during the reaction is directly proportional to the rate of the reaction itself. kpi.ua

DSC thermograms of phenolic resins reveal an exothermic peak corresponding to the crosslinking reactions. tainstruments.comadhesion.kr The analysis can be performed at various heating rates (e.g., 2, 5, 10, 20°C/min) to study the kinetics of the curing process and determine parameters like the activation energy (Ea). adhesion.kr It has been observed that the curing reactions shift to higher temperatures as the heating rate increases. adhesion.kr A significant challenge in the DSC analysis of phenolic resins is the endothermic vaporization of water, a byproduct of the condensation reaction, which can obscure the curing exotherm. tainstruments.com This issue can be mitigated by using hermetically sealed or high-volume sample pans that can withstand the internal pressure, thereby suppressing the vaporization of water. tainstruments.comusda.gov

Studies have detailed the sequence of reactions during curing based on temperature ranges:

90–160°C: Formation of p-p methylene bridges is the predominant reaction. researchgate.net

160–190°C: Key reactions include the breaking of ether bonds and the formation of carbonyl groups. researchgate.net

Above 190°C: Polycondensation reactions involving phenolic hydroxyl groups occur. researchgate.net

Table 2: Curing Stages of Phenolic Resins as Observed by DSC This table is interactive. Click on the headers to sort.

| Temperature Range (°C) | Primary Chemical Events | Source |

|---|---|---|

| 90-160 | Formation of p-p methylene bridges | researchgate.net |

| 160-190 | Breaking of ether bonds, formation of carbonyl groups | researchgate.net |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the crosslinked polymeric systems derived from this compound. TGA measures the change in mass of a sample as it is heated over a temperature range in a controlled atmosphere (e.g., nitrogen or air). reading.ac.ukncsu.edu

The resulting TGA curve provides information on the degradation temperatures and the amount of residual char at high temperatures. The thermal degradation of cured phenolic resins typically occurs in multiple stages. ncsu.edu For some accelerated-curing phenolic resins, degradation in air can be divided into three main steps, with peak temperatures shifting higher as the heating rate increases. ncsu.edu By applying kinetic models, such as the Kissinger or Flynn-Wall-Ozawa methods, to TGA data obtained at multiple heating rates, the activation energy for thermal decomposition can be calculated. ncsu.edu This information is vital for determining the service temperature limits of the material and for comparing the stability of different resin formulations, such as those modified with additives to enhance thermal performance. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and monitoring chemical transformations in this compound and its derivatives.

As a phenol, this compound exhibits characteristic IR absorptions. These include a strong, broad O–H stretching band in the region of 3300–3600 cm⁻¹ due to hydrogen bonding and a C–O stretching absorption around 1050 cm⁻¹. libretexts.org Additionally, absorptions characteristic of the aromatic ring are expected around 1500 and 1600 cm⁻¹. libretexts.org

Fourier-transform infrared (FT-IR) and FT-Raman spectra provide detailed structural information. nih.gov In the analysis of complex phenolic structures, these techniques, often paired with computational methods like Density Functional Theory (DFT), allow for precise assignment of vibrational modes. nih.gov These methods can be used to track the disappearance of the methylol groups (–CH₂OH) and the formation of methylene (–CH₂–) or dibenzyl ether (–CH₂–O–CH₂–) bridges during the curing process, providing direct evidence of the crosslinking reactions. The relative intensities of corresponding peaks in IR and Raman spectra can also help differentiate between similar phenolic structures. mdpi.com

Table 3: Key Infrared Absorption Bands for Phenolic Compounds This table is interactive. Click on the headers to sort.

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Source |

|---|---|---|---|

| O–H Stretch (H-bonded) | 3300 - 3600 | Strong, Broad | libretexts.org |

| C–O Stretch | ~1050 | Strong | libretexts.org |

Theoretical and Computational Investigations of 2,4 Dimethylol Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of 2,4-Dimethylol phenol (B47542).

Density Functional Theory (DFT) Studies on Reactivity and Pathways

DFT studies provide a theoretical framework for analyzing the reactivity of 2,4-Dimethylol phenol. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Computational studies on various phenol derivatives have shown that the introduction of hydroxymethyl groups affects the electronic properties of the phenolic ring, influencing its susceptibility to further reactions. While specific DFT data for this compound is not extensively documented in readily available literature, general principles from studies on similar phenolic compounds can be applied. For instance, the electron-donating nature of the hydroxyl and hydroxymethyl groups is expected to increase the electron density of the aromatic ring, thereby activating it for electrophilic substitution reactions.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, are used to quantify the reactivity of phenolic compounds. imist.ma QSAR (Quantitative Structure-Activity Relationship) studies on phenols utilize these quantum chemical descriptors to correlate molecular structure with toxicological endpoints or reactivity. nih.govnih.govresearchgate.netresearchgate.net These models can help in predicting the reactivity of this compound in various chemical environments.

Computational Modeling of Methylolation and Condensation Mechanisms

The formation of this compound itself is a result of the methylolation of phenol, a process that has been computationally modeled. These models investigate the reaction pathways and transition states involved in the addition of formaldehyde (B43269) to the phenol ring at the ortho and para positions.

Following its formation, this compound participates in condensation reactions, leading to the formation of methylene (B1212753) bridges and the growth of the polymer network. Computational models have been developed to study the kinetics and mechanisms of these condensation reactions. For example, studies have investigated the self-condensation of hydroxymethylphenols, providing insights into the reaction orders and the influence of reaction conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its role in the formation of larger oligomeric and polymeric structures.

Conformational Analysis of this compound and its Oligomers

The flexibility of the hydroxymethyl groups in this compound allows for various spatial arrangements or conformations. Conformational analysis, often performed using molecular mechanics or MD simulations, helps to identify the most stable conformations and the energy barriers between them. The orientation of the hydroxymethyl groups can significantly influence the reactivity and the way the molecule interacts with other species during polymerization.

As oligomers form through the condensation of this compound units, their conformational landscape becomes increasingly complex. MD simulations can be used to explore the preferred conformations of these oligomers, providing insights into the nascent three-dimensional structure of the resulting phenolic resin.

Simulation of Polymerization and Crosslinking Processes

MD simulations are extensively used to model the polymerization and crosslinking of phenol-formaldehyde resins. While these simulations often start with a mixture of phenol and formaldehyde, the formation and subsequent reactions of intermediates like this compound are critical steps in the simulated process.

These simulations can track the formation of methylene bridges between phenolic units, the evolution of the polymer network, and the resulting macroscopic properties of the thermoset material. By analyzing the trajectories of individual atoms and molecules, researchers can gain a detailed understanding of the crosslinking mechanism at the molecular level.

Structure-Reactivity Relationships from Computational Data

A key outcome of these theoretical and computational investigations is the establishment of structure-reactivity relationships. By correlating calculated molecular properties of this compound with experimentally observed reactivity, researchers can develop predictive models.

For instance, the calculated atomic charges on the reactive sites of the phenolic ring can be correlated with the rates of hydroxymethylation and condensation reactions. researchgate.net Similarly, the conformational preferences of this compound and its oligomers can be related to the final network structure and material properties of the cured resin. These relationships are crucial for the rational design of phenolic resins with tailored properties for specific applications.

Adhesives and Bonding Agents

This compound is a fundamental building block in the formulation of high-performance adhesives, particularly within the category of phenolic resins. Its bifunctional nature, stemming from the two methylol groups, allows for the creation of robust and durable bonding agents.

This compound is a key precursor in the production of resol-type phenolic resins, which are extensively used as adhesives in the wood industry for products like plywood and composites. asianpubs.org Resol resins are synthesized through the reaction of phenol with an excess of formaldehyde under alkaline conditions, a process that favors the formation of methylol phenols, including this compound and its isomers. asianpubs.org

These methylol-bearing prepolymers are thermoplastic and can be cured simply by applying heat, which initiates a polycondensation reaction. asianpubs.org During this process, the methylol groups of this compound react with other phenol molecules or methylolphenols. This leads to the formation of methylene bridges, creating a hard, highly branched, three-dimensional network structure that binds the wood veneers or composite materials together. researchgate.net The resulting cured adhesive exhibits high strength and exceptional resistance to moisture, making it ideal for exterior-grade wood products. woodresearch.sk

The incorporation of this compound into phenolic resin formulations significantly enhances the final adhesive strength of the bond. The presence of a higher content of methylol groups, as provided by this compound, is directly linked to an improved cross-linking process during curing. tridevresins.com This leads to a more robust and durable bond, which is essential for materials subjected to constant stress, temperature variations, and physical impacts. tridevresins.com

The two reactive methylol groups on the this compound molecule increase the number of potential cross-linking sites within the polymer matrix. This results in a higher cross-link density in the cured resin. A more densely cross-linked network provides superior mechanical properties, including increased tensile strength and adhesion. Furthermore, this highly cross-linked structure enhances the resin's stability, improving its resistance to environmental factors such as moisture and chemicals. tridevresins.com

| Property | Effect of Increased Methylol Content | Rationale |

| Bond Strength | Increased | Higher cross-link density creates a more robust and durable bond. tridevresins.com |

| Heat Resistance | Increased | The stable, highly cross-linked network maintains its integrity at elevated temperatures. tridevresins.com |

| Moisture Resistance | Increased | The dense polymer structure provides an effective barrier against water ingress. tridevresins.com |

| Chemical Resistance | Increased | The cross-linked network is more resistant to degradation from oils, solvents, and fuels. tridevresins.com |

| Curing Speed | Increased | More reactive methylol sites are available, potentially accelerating the polycondensation reaction. |

Coatings and Protective Materials

The same properties that make this compound valuable in adhesives also translate to its use in high-performance coatings and protective materials. Its ability to form densely cross-linked networks is key to developing durable and resistant finishes.

When used in the synthesis of phenolic resins for coatings, this compound contributes to the formation of films with excellent durability and resistance to chemical and environmental degradation. The resulting highly cross-linked polymer network provides a hard, resilient surface. This structure is inherently resistant to chemicals, solvents, and corrosion. The modification of resins with precursors like this compound is a key strategy for developing coatings for demanding industrial applications where resistance to harsh conditions is paramount.

Phenolic resins are well-regarded for their inherent flame retardance and good heat resistance. researchgate.net The controlled incorporation of specific methylol phenols, such as this compound, is an area of active research aimed at further enhancing these properties. The high degree of cross-linking and the aromatic nature of the resulting polymer contribute to its thermal stability. marquette.eduresearchgate.net

Upon exposure to high temperatures, the densely cross-linked structure derived from this compound degrades to form a stable char layer. This char acts as an insulating barrier, which slows down the decomposition of the underlying material and reduces the release of flammable volatiles into the gas phase. This mechanism is crucial for the development of materials that can withstand high heat and provide fire protection. mdpi.com Research has shown that increasing the cross-link density in polymers can lead to enhanced thermal stability and increased char formation. marquette.edu

Crosslinking Agents in Polymer Systems

The fundamental role of this compound in the applications described above is its function as a highly effective crosslinking agent. A crosslinking agent is a molecule that can form covalent bonds to link polymer chains together, creating a three-dimensional network. mdpi.com

The structure of this compound is ideal for this purpose. It possesses three reactive sites: the two hydroxymethyl (-CH2OH) groups and the phenolic hydroxyl (-OH) group. During the curing of a polymer system, these functional groups can react with other polymer chains or with each other through condensation reactions, releasing water and forming stable methylene and dibenzyl ether bridges. researchgate.netnih.gov

The presence of two methylol groups allows a single this compound molecule to connect with multiple polymer chains, significantly increasing the cross-link density of the final material. nih.gov This high cross-link density is directly responsible for the desirable properties of the resulting thermoset polymer, including its enhanced mechanical strength, thermal stability, and chemical resistance. tridevresins.com The ability to control the cross-linking process by using specific precursors like this compound is fundamental to engineering polymers with tailored performance characteristics. mdpi.com

An exploration of the multifaceted applications of this compound reveals its significant role in the advancement of materials science. This chemical compound serves as a critical building block and reactive agent in a variety of high-performance materials, from cured elastomers to sophisticated specialty polymers and reinforced composites. Its unique structure, featuring a phenolic hydroxyl group and two reactive methylol groups at the ortho and para positions, facilitates the creation of robust, cross-linked networks and tailored molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes for 2,4-Dimethylol Phenol (B47542)

The traditional synthesis of 2,4-dimethylol phenol relies on the condensation of phenol with formaldehyde (B43269), both of which are primarily derived from petrochemical feedstocks. A major future research direction is the development of sustainable and economically viable synthesis routes that utilize renewable resources, minimizing environmental impact.

Bio-based Feedstocks: A primary focus is the valorization of lignocellulosic biomass. Lignin (B12514952), a complex aromatic biopolymer, is a promising renewable source of phenolic compounds. nih.govmdpi.com Future research will likely concentrate on developing selective catalytic processes to depolymerize lignin into specific phenolic monomers, which can then be functionalized to produce this compound. nih.govresearchgate.net Strategies may involve direct deconstruction of Csp²–Csp³ and C–O bonds in the lignin structure under mild conditions using zeolite catalysts. nih.govresearchgate.net

Another avenue involves the use of bio-based aldehydes to replace formaldehyde. Bio-alcohols, such as biomethanol produced from biomass, can be enzymatically oxidized to produce formaldehyde equivalents. nih.gov Integrating biotechnological processes with chemical synthesis offers a pathway to produce the necessary precursors from renewable feedstocks like starch, lignocellulosic materials, and crude glycerol. taylorfrancis.com

| Precursor Source | Potential Sustainable Route | Key Research Focus |

| Phenol | Lignin Depolymerization nih.govresearchgate.net | Selective catalytic cleavage of lignin to yield phenol. |

| Formaldehyde | Bio-methanol Oxidation nih.gov | Enzymatic or catalytic oxidation of methanol (B129727) derived from biomass. |

| Furanic Derivatives | Diels-Alder/Aromatization rsc.org | Catalytic conversion of bio-based furans into functionalized phenols. |

Advanced Understanding of Complex Reaction Systems Involving this compound

The polymerization of this compound is a complex process involving multiple simultaneous reactions, including self-condensation and reactions with other phenolic species. A deeper, mechanistic understanding of these reaction systems is crucial for controlling the final polymer structure and properties.

Kinetic and Mechanistic Studies: Future research will move beyond empirical observations to detailed kinetic modeling of the condensation reactions. The formation of quinone methide intermediates has been proposed as a key step in the base-catalyzed condensation of hydroxymethylphenols. researchgate.netmdpi.com Advanced computational methods, such as Density Functional Theory (DFT), will be employed to theoretically confirm reaction mechanisms, calculate energy barriers for different reaction pathways (e.g., SN2 vs. quinone methide), and rationalize experimental kinetic data. mdpi.com These theoretical studies will help elucidate how factors like pH, temperature, and catalyst type influence reaction rates and selectivity. researchgate.net

In-situ Monitoring and Advanced Analytics: To validate kinetic models and gain real-time insight into the reaction progress, the application of in-situ spectroscopic techniques is a significant area for future exploration. Techniques like Raman and Near-Infrared (NIR) spectroscopy can monitor the concentrations of reactants, intermediates, and products throughout the synthesis and curing process without disturbing the reaction. researchgate.net This real-time data is invaluable for understanding the evolution of the polymer network, including the formation of methylene (B1212753) and ether bridges, and for developing precise process control strategies. kpi.ua

| Research Area | Technique/Method | Objective |

| Mechanistic Investigation | Density Functional Theory (DFT) mdpi.com | Elucidate reaction pathways and energy barriers; confirm intermediate species like quinone methides. |

| Kinetic Modeling | Isoconversional Analysis nih.gov | Determine reaction orders and activation energies under various conditions. |

| Real-Time Process Monitoring | In-situ Raman Spectroscopy researchgate.net | Track concentrations of functional groups (methylol, methylene bridges) during polymerization and curing. |

Rational Design of High-Performance Materials Based on this compound Chemistry

The inherent reactivity of this compound makes it an excellent building block for high-performance materials, such as heat-resistant composites and flame-retardant polymers. Future research will focus on a "materials-by-design" approach, using computational tools to predict and tailor the properties of these materials before synthesis.

Structure-Property Relationship Modeling: A key challenge is to establish clear quantitative structure-property relationships (QSPRs) for polymers derived from this compound. researchgate.net By systematically varying the polymer architecture (e.g., by co-polymerizing with other monomers) and correlating it with macroscopic properties, researchers can understand how specific structural features influence performance. For example, the high density of cross-linking afforded by the two methylol groups in this compound is directly related to properties like high glass transition temperature (Tg) and modulus. kpi.ua

Computational Materials Design: High-throughput computational screening and molecular dynamics (MD) simulations will become indispensable tools. researchgate.net These methods allow for the virtual design and testing of numerous polymer formulations. mdpi.com Researchers can simulate properties such as thermal stability, mechanical strength, and cohesive energy density to identify promising candidate structures for specific high-performance applications. mdpi.com This computational-first approach can dramatically accelerate the development cycle of new materials, reducing the need for extensive trial-and-error experimentation.

| Design Parameter | Predicted Property | Computational Tool |

| Monomer Composition | Glass Transition Temperature (Tg) researchgate.net | Quantitative Structure-Property Relationship (QSPR) Models |

| Cross-linking Density | Mechanical Modulus, Thermal Stability mdpi.com | Molecular Dynamics (MD) Simulations |

| Polymer Architecture | Cohesive Energy Density | Machine Learning (ML) Algorithms mdpi.com |

Integration of this compound into Multifunctional Material Platforms

Beyond traditional structural applications, a significant unexplored avenue is the use of this compound as a versatile platform for creating multifunctional and "smart" materials. Its reactive hydroxyl and methylol groups provide sites for further chemical modification, allowing for the incorporation of a wide range of functionalities.

Stimuli-Responsive Materials: Future work could focus on designing polymers that respond to external stimuli such as pH, light, or temperature. rsc.org By chemically modifying the phenolic backbone with responsive moieties, materials like self-healing gels, controlled-release systems, and sensors can be developed. For instance, the catechol-like structure of the phenol ring could be exploited to form dynamic, reversible cross-links with metal ions, creating pH-responsive or self-healing hydrogels. nih.govresearchgate.net

Functional Polymer Synthesis: The reactive sites on this compound can be used to graft other polymer chains or attach specific functional molecules. This could lead to the development of advanced composites with tailored electrical, optical, or biological properties. For example, integrating this compound into polymer backbones that can depolymerize in response to a specific trigger could lead to recyclable or degradable thermosets, addressing end-of-life concerns for these robust materials. nih.gov This approach expands the utility of this fundamental chemical from a simple cross-linker to a key component in advanced, functional material systems.

| Material Platform | Incorporated Functionality | Potential Application |

| Hydrogels nih.gov | pH-responsive metal-catechol cross-links | Controlled drug delivery, soft robotics |

| Self-Immolative Polymers researchgate.net | Thiol-responsive disulfide backbone | On-demand degradable materials, sensors |

| Polymer Composites mdpi.com | Graphene or carbon nanotubes | Electrically conductive adhesives, EMI shielding |

Q & A

What are the established laboratory methods for synthesizing 2,4-dimethylol phenol, and how do reaction conditions influence product distribution?

Methodological Answer:

this compound can be synthesized via alkali-catalyzed condensation of methylol phenols. Key steps include:

- Using saligenin (o-methylol phenol) or p-methylol phenol as precursors under alkaline conditions.

- Maintaining low reactant and catalyst concentrations to favor self-condensation into dinuclear compounds like 3-methylol-2',4-dihydroxy diphenyl methane (DPM).

- At higher concentrations, side products such as this compound and p,p′-DPM form due to accelerated cross-condensation.

- Kinetic studies show reaction rates follow first-order kinetics with activation energies of ~16–17 kcal/mol for self-condensation. Excess phenol suppresses self-condensation, favoring inter-condensation products .

What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Thermodynamic Properties: Use calorimetry to measure enthalpy changes (ΔfH°gas = -257.5 kJ/mol, ΔfH°liquid = -302.8 kJ/mol) and vapor pressure via Antoine equation parameters (e.g., log10(P/mmHg) = 7.20593 – 2099.6/(T + 168.6)) .

- Spectroscopy:

- IR: Identify hydroxyl and methylol groups (e.g., O-H stretch at ~3300 cm⁻¹).

- GC-MS: Detect fragmentation patterns (e.g., m/z 122 for molecular ion).

- UV-Vis: Monitor electronic transitions in aqueous solutions .

How can researchers design experiments to optimize this compound degradation via Photo-Fenton processes?

Methodological Answer:

- Experimental Design: Apply a 2³ factorial design to evaluate variables: Fe²+ concentration (1–2.5 mM), H₂O₂ dosage (1.87–3.74 mmol/min), and pH (5–7). Use response surface methodology (RSM) to model interactions .

- Key Findings:

- Validation: Compare experimental DOC removal rates with empirical models (e.g., Equation 1 in , R² = 0.9432) .

What kinetic mechanisms govern the alkali-catalyzed condensation of methylol phenols to form this compound?

Methodological Answer:

- Rate Laws: Self-condensation follows pseudo-first-order kinetics. For saligenin, k = 1.60 × 10⁻⁵ sec⁻¹ at 80°C; activation energy = 16.0 kcal/mol .

- Intermediate Formation:

How does high salinity impact the degradation efficiency of phenolic compounds like this compound in solar-driven reactors?

Methodological Answer:

- System Setup: Use a falling-film solar reactor with borosilicate glass to minimize UV loss. Saline media (e.g., Na⁺/Cl⁻) can stabilize Fe³+ complexes, prolonging Fenton activity .

- Performance Metrics:

What experimental approaches are suitable for studying co-degradation of this compound with other phenolic contaminants?

Methodological Answer:

- Multivariate Analysis: Design experiments using a central composite design (CCD) to assess synergistic/antagonistic effects. Monitor DOC and specific contaminants via HPLC .

- Case Study: In mixtures with 2,4-D and 2,4-DCP, this compound degrades within 30 minutes under optimal Photo-Fenton conditions (Fe²+ = 2.5 mM, H₂O₂ = 3.74 mmol/min) .

What role does this compound play in phenolic resin synthesis, and how do structural variations affect resin properties?

Methodological Answer:

- Resin Formation: Acts as a low-MW poly(orthomethylolated) precursor. Cross-linking with novolacs enhances thermal stability .

- Structure-Property Links:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.